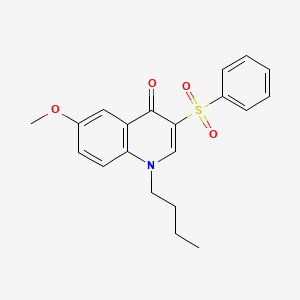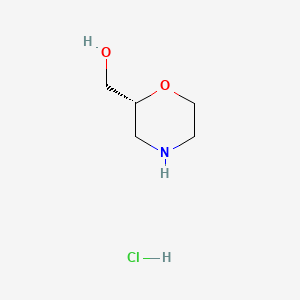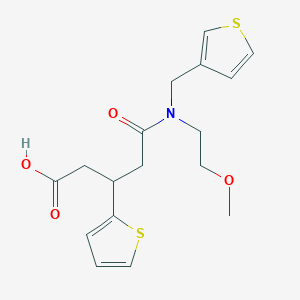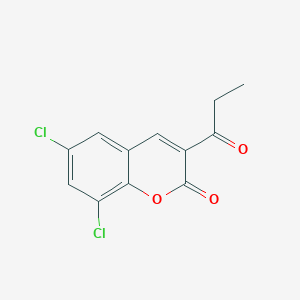
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathways of cytokines, which are proteins that regulate the immune system. BMS-986165 has been identified as a potential therapeutic agent for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用機序
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one specifically inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2 activity, this compound blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, this compound treatment has been associated with a reduction in the number of activated T cells and a decrease in the expression of genes involved in inflammation. These effects suggest that this compound has potent anti-inflammatory properties and may be effective in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is that it specifically targets TYK2, which is a key enzyme in the cytokine signaling pathway. This specificity allows for a more targeted approach to studying the effects of cytokine inhibition on autoimmune diseases. However, one limitation of using this compound is that it is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.
将来の方向性
There are several potential future directions for the study of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of research could focus on the combination of this compound with other therapeutic agents to enhance its efficacy. Another potential direction could be the development of more potent and selective TYK2 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for autoimmune diseases.
合成法
The synthesis of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves several steps, including the reaction of 6-bromo-1-butyne with 2-amino-5-methoxybenzenesulfonamide to form the corresponding alkyne. This intermediate is then subjected to a Sonogashira coupling reaction with 2-chloro-3-(4-methoxyphenyl)quinoline to yield the final product.
科学的研究の応用
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with this compound led to a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, this compound treatment resulted in a reduction in autoantibody levels and improved kidney function. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFLWJDXJLZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

